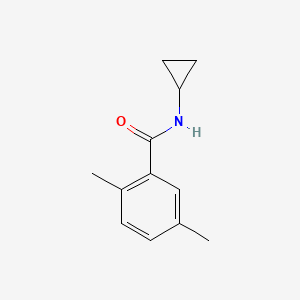
N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. DMPU has a unique structure that allows it to act as a hydrogen bond acceptor and a Lewis base, making it an effective catalyst and solvent in many reactions. In
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has been extensively used in organic synthesis as a solvent and catalyst. It has been shown to be effective in a variety of reactions, including the synthesis of peptides, heterocycles, and natural products. This compound has also been used in the preparation of highly functionalized imidazoles and pyrazoles. Additionally, this compound has been used as a reaction medium for the synthesis of metal-organic frameworks.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea acts as a hydrogen bond acceptor and a Lewis base, allowing it to coordinate with metal ions and activate nucleophiles. This compound also has a high dielectric constant, which makes it an effective solvent for polar reactions. The unique structure of this compound allows it to stabilize intermediates and transition states, leading to increased reaction rates and yields.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be relatively non-toxic and non-carcinogenic. This compound has also been used as a solvent for the extraction of lipids from biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea has several advantages as a solvent and catalyst in lab experiments. It has a high boiling point and low vapor pressure, making it easy to handle and store. This compound is also compatible with a wide range of reagents and solvents. However, this compound can be expensive and difficult to obtain. It is also hygroscopic and can react with water, leading to decreased yields and side reactions.
Orientations Futures
For the use of N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea include the synthesis of new materials, the development of chiral catalysts, and the exploration of its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2,3-dimethylphenyl)urea involves the reaction of 2,4-dimethoxyaniline and 2,3-dimethylbenzoyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. This compound can also be synthesized through the reaction of 2,4-dimethoxyaniline and 2,3-dimethylphenyl isocyanate in the presence of a catalyst such as trifluoroacetic acid.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-5-7-14(12(11)2)18-17(20)19-15-9-8-13(21-3)10-16(15)22-4/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACHNXCOEJTPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5318582.png)
![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![1-(3-isoxazolylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5318604.png)
![3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5318612.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5318642.png)

